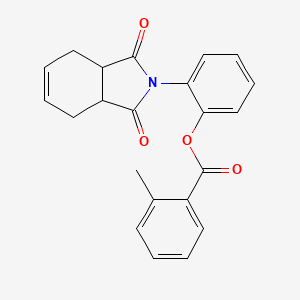
N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide
Overview
Description
N-2,1,3-Benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide represents a class of organic compounds known for their diverse chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals. These compounds typically feature benzothiadiazole as a core structure, known for its electron-accepting properties, and a pyrrolidinecarbothioamide moiety, which introduces flexibility and potential biological activity into the molecule.
Synthesis Analysis
The synthesis of similar benzothiadiazole derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to attach various substituents to the benzothiadiazole core. For example, Akhtaruzzaman et al. (2002) describe the synthesis of 4,7-bis(n-pyridylethynyl)-2,1,3-benzothiadiazoles using the Sonogashira cross-coupling reaction, which could provide insights into potential synthetic routes for the target compound (Akhtaruzzaman et al., 2002).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of benzothiadiazole derivatives. These techniques help elucidate the planarity of the molecule, the conjugation length, and the electron distribution, which are crucial for understanding the compound's electronic properties. For instance, Özdemir et al. (2015) employed these techniques to investigate the structure of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which could be analogous to structural studies on N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide (Özdemir et al., 2015).
Chemical Reactions and Properties
Benzothiadiazole derivatives participate in various chemical reactions, primarily due to the reactive nature of the benzothiadiazole ring and the functional groups attached to it. These reactions can include nucleophilic substitution, electrophilic addition, and cyclization reactions, which allow for the further functionalization of the molecule. The specific chemical reactions and properties would depend on the substituents present in the molecule.
Physical Properties Analysis
The physical properties of benzothiadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents attached to the core structure. These properties are important for the compound's application in material science and pharmaceuticals. For instance, the linear molecular structures with unusual columnar crystal structures reported by Akhtaruzzaman et al. (2002) indicate the potential for unique physical properties in similar compounds (Akhtaruzzaman et al., 2002).
Scientific Research Applications
Synthesis and Pharmacological Activity
N-2,1,3-Benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide and related compounds have been synthesized for various pharmacological applications. For instance, derivatives of 1-carbothioamide-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles, including compounds structurally similar to N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide, have been investigated for anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some showed potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation compared to standard drugs like ibuprofen and flurbiprofen, alongside moderate antimicrobial activity against certain bacterial and fungal strains (Hussain & Kaushik, 2015).
Coordination Chemistry
The coordination chemistry of related compounds, particularly 2,5-dicarbothioamidopyrrole ligands, has been extensively studied. These studies include investigations with Cu(II) metal centers, leading to various structural formations and reactions. This research is significant for understanding the complexation and reactivity of such compounds, which can be critical for their potential applications in catalysis or material science (Karagiannidis et al., 2011).
Electrochromic Materials
Compounds like thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, have been explored as novel electron acceptors in electrochromics. This research highlights the potential of benzothiadiazole derivatives in developing new materials for electrochromic applications, owing to their favorable redox activity, stability, and fast switching times (Ming et al., 2015).
Crystal Structures and Complex Synthesis
The synthesis and structural analysis of related compounds, such as substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide, provide insights into their molecular configurations and potential applications in material science and chemistry. The study of their palladium complexes, for example, has implications for catalysis and material design (Lawrence et al., 2015).
Cellular Imaging
Benzothiadiazole-based compounds have been developed for intracellular pH imaging, especially targeting mitochondria. This application is critical for biological and medical research, where accurate and sensitive detection of intracellular conditions is crucial (Han et al., 2017).
Antitumor Activities
Studies on benzothiazoles, including derivatives like N-2,1,3-benzothiadiazol-5-yl-3-phenyl-1-pyrrolidinecarbothioamide, have shown antitumor activities. These compounds target various cancer cell lines, offering new avenues for cancer treatment research (Bradshaw & Westwell, 2004).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3-phenylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S2/c22-17(18-14-6-7-15-16(10-14)20-23-19-15)21-9-8-13(11-21)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHNWMOCBOEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=S)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)




![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)